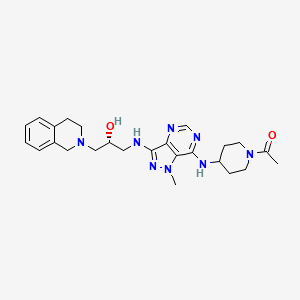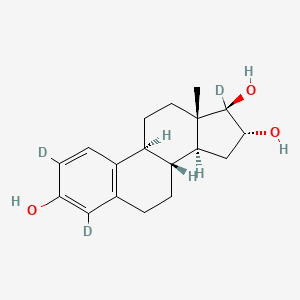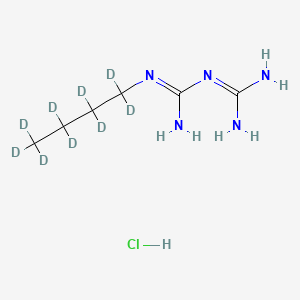
Buformin-d9 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buformin-d9 (hydrochloride) is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is primarily used as an antidiabetic agent and has shown potential in cancer research. The deuterium labeling enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
Buformin-d9 (hydrochloride) is synthesized by incorporating deuterium into Buformin. The process involves the reaction of deuterated butylamine with dicyandiamide under controlled conditions to form the deuterated biguanide structure. The final product is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of Buformin-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .
化学反应分析
Types of Reactions
Buformin-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form deuterated amines.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed
Major Products Formed
The major products formed from these reactions include deuterated amines, oxidized derivatives, and substituted biguanides .
科学研究应用
Buformin-d9 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand the biochemical pathways involving Buformin.
Medicine: Investigated for its antidiabetic properties and potential anticancer activities. .
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Buformin-d9 (hydrochloride) exerts its effects by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. It decreases hepatic gluconeogenesis, increases insulin sensitivity, and enhances glucose uptake into cells. These actions collectively contribute to its antihyperglycemic effects .
相似化合物的比较
Similar Compounds
Metformin: Another biguanide class antidiabetic agent with similar mechanisms of action but without deuterium labeling.
Phenformin: A biguanide that was withdrawn from the market due to its high risk of lactic acidosis.
Uniqueness
Buformin-d9 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool for scientific research, particularly in studies requiring stable isotope-labeled compounds .
属性
分子式 |
C6H16ClN5 |
|---|---|
分子量 |
202.73 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H/i1D3,2D2,3D2,4D2; |
InChI 键 |
KKLWSPPIRBIEOV-SRKCJUICSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N.Cl |
规范 SMILES |
CCCCN=C(N)N=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


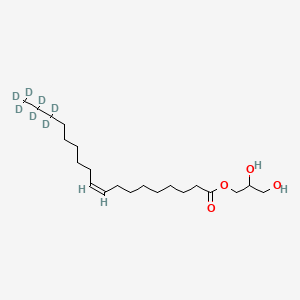
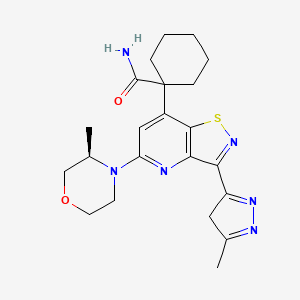
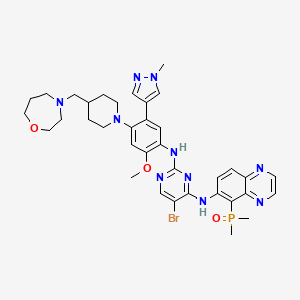
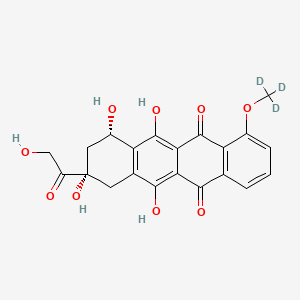




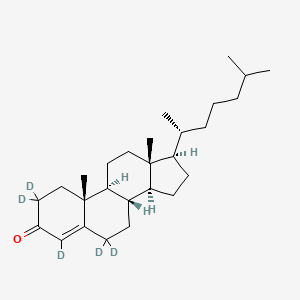
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
